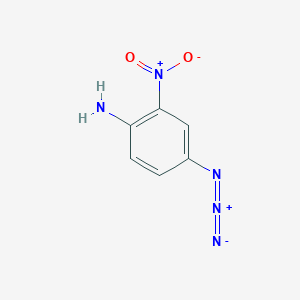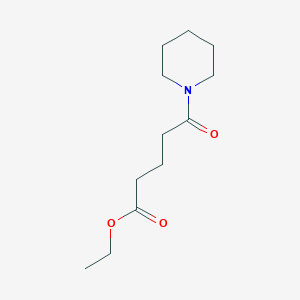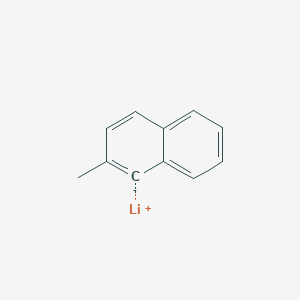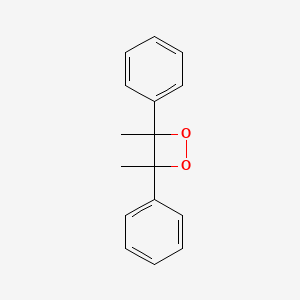![molecular formula C7H10ClNO4 B14478247 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate CAS No. 66471-01-0](/img/structure/B14478247.png)
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate is a chemical compound with a molecular weight of 207.61 g/mol . This compound is known for its unique structure, which includes a carbonochloridate group and a prop-2-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves several steps. One common method includes the reaction of propargyl bromide with an appropriate amine in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various bases for deprotonation steps. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves its reactivity with nucleophiles and electrophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The prop-2-en-1-yloxy group can participate in various organic reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate include:
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioconjugation and has similar reactivity due to the presence of a prop-2-yn-1-yloxy group.
2-(Prop-2-en-1-yloxy)propanoic acid: This compound shares the prop-2-en-1-yloxy group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a wide range of reactivity and applications in different fields.
Eigenschaften
CAS-Nummer |
66471-01-0 |
|---|---|
Molekularformel |
C7H10ClNO4 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
2-(prop-2-enoxycarbonylamino)ethyl carbonochloridate |
InChI |
InChI=1S/C7H10ClNO4/c1-2-4-13-7(11)9-3-5-12-6(8)10/h2H,1,3-5H2,(H,9,11) |
InChI-Schlüssel |
FVSDNXNOCTXNPV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)





